molecular formula C14H17ClN2O3S B11562269 5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene

5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene

Cat. No.: B11562269
M. Wt: 328.8 g/mol
InChI Key: INDYPFOWVFUCME-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with chloro, ethoxy, and sulfonyl groups, as well as an ethylimidazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

    Imidazole Introduction: The sulfonyl chloride is then reacted with 2-ethylimidazole under basic conditions to introduce the imidazolyl group.

    Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethylimidazolyl moiety.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield a nitro-substituted derivative, while nucleophilic substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The ethylimidazolyl moiety may also interact with nucleic acids or enzymes, affecting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Cloransulam-methyl: A herbicide with a similar sulfonyl group.

    Omeprazole: A proton pump inhibitor with a benzimidazole structure.

    1,2-Bis(2-chloroethoxy)ethane: A compound with similar chloro and ethoxy groups.

Uniqueness

5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17ClN2O3S

Molecular Weight

328.8 g/mol

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-ethylimidazole

InChI

InChI=1S/C14H17ClN2O3S/c1-4-14-16-6-7-17(14)21(18,19)13-9-11(15)10(3)8-12(13)20-5-2/h6-9H,4-5H2,1-3H3

InChI Key

INDYPFOWVFUCME-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OCC

Origin of Product

United States

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